molecular formula C6H6F3N3O2S B6634949 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid

2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid

Cat. No. B6634949
M. Wt: 241.19 g/mol
InChI Key: VGWYUQKWLICCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTAA is a derivative of the thiadiazole family and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid exerts its anti-inflammatory effect by inhibiting the activation of the NF-κB pathway. This pathway is responsible for the production of pro-inflammatory cytokines, and its inhibition by 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid results in a reduction in inflammation. 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid has been found to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as cancer and Alzheimer's disease. 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid has also been found to have antidiabetic properties, as it can improve insulin sensitivity and glucose uptake in cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid in lab experiments is its relative ease of synthesis and purification. Additionally, its anti-inflammatory properties make it a useful tool for studying the mechanisms of inflammation and the development of potential anti-inflammatory drugs. However, one limitation of using 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid is its potential toxicity, as high doses have been found to cause liver damage in animal studies.

Future Directions

There are several future directions for the study of 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid has been found to have neuroprotective properties, which may be beneficial in preventing the progression of these diseases. Additionally, the development of 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid derivatives with improved efficacy and reduced toxicity is an area of ongoing research. Finally, the use of 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid in combination with other drugs for the treatment of inflammatory diseases is an area of potential future research.

Synthesis Methods

The synthesis of 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid involves the reaction of 3-(trifluoromethyl)-1,2,4-thiadiazole-5-amine with methyl chloroacetate in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid as the final product. The synthesis method is relatively simple and has been optimized to yield high purity and yield of 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid.

Scientific Research Applications

2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the primary areas of interest is its anti-inflammatory properties. 2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

2-[methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2S/c1-12(2-3(13)14)5-10-4(11-15-5)6(7,8)9/h2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWYUQKWLICCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=NS1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid

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